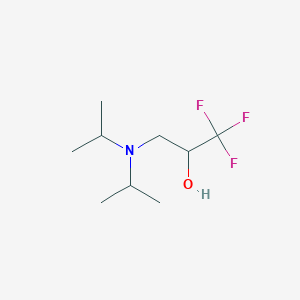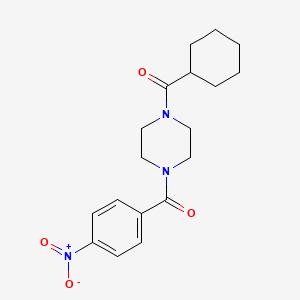![molecular formula C13H9BrN2O2S B3037382 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477872-36-9](/img/structure/B3037382.png)
1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-bromophenylsulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Bromophenylsulfonyl Group: This step generally involves the sulfonylation of the pyrrolo[2,3-b]pyridine core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of sulfone or sulfoxide derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in various cancers.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in the study of protein-ligand interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism by which 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine exerts its effects involves:
Molecular Targets: The compound primarily targets kinase enzymes, particularly FGFRs.
Pathways Involved: By inhibiting FGFRs, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
1-[(4-Bromophenyl)sulfonyl]-1H-azepine: This compound shares the 4-bromophenylsulfonyl group but has a different core structure.
1-(4-Bromophenylsulfonyl)-1H-pyrrole: Similar in structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the 4-bromophenylsulfonyl group, which imparts distinct electronic and steric properties that are advantageous in medicinal chemistry and material science applications.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSITIVBKPCOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)


![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B3037303.png)
![4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3037305.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 2,4,5-trichlorobenzenesulfonate](/img/structure/B3037308.png)


![6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline](/img/structure/B3037312.png)


![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B3037317.png)
![1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3037318.png)
![7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3037322.png)
